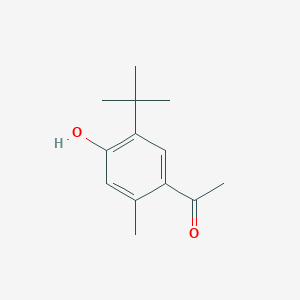![molecular formula C12H25NO B13302054 1-[(3,3-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol](/img/structure/B13302054.png)
1-[(3,3-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,3-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol is a chemical compound with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol . This compound is known for its unique structure, which includes a cyclohexyl ring substituted with dimethyl groups and an amino group attached to a propanol backbone. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1-[(3,3-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol involves several steps. One common method includes the reaction of 3,3-dimethylcyclohexylamine with 2-methylpropan-2-ol under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process and reduce costs.
Análisis De Reacciones Químicas
1-[(3,3-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
1-[(3,3-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological pathways.
Mecanismo De Acción
The mechanism of action of 1-[(3,3-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
1-[(3,3-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol can be compared with similar compounds such as:
(1-amino-3,3-dimethylcyclohexyl)methanol hydrochloride: This compound has a similar cyclohexyl structure but differs in the functional groups attached to the ring.
3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol: Another similar compound with variations in the substitution pattern on the cyclohexyl ring.
The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical properties, which make it suitable for a variety of research and industrial applications.
Propiedades
Fórmula molecular |
C12H25NO |
|---|---|
Peso molecular |
199.33 g/mol |
Nombre IUPAC |
1-[(3,3-dimethylcyclohexyl)amino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C12H25NO/c1-11(2)7-5-6-10(8-11)13-9-12(3,4)14/h10,13-14H,5-9H2,1-4H3 |
Clave InChI |
PXLDOTKVZCMBQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(C1)NCC(C)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(2,5-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13301978.png)
![2-[(3,3-dimethylcyclohexyl)amino]-N,N-dimethylacetamide](/img/structure/B13301987.png)
![5-Methoxy-2-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B13301992.png)

![4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine](/img/structure/B13301997.png)
![3-(5-Oxaspiro[3.5]nonan-8-yloxy)azetidine](/img/structure/B13301999.png)
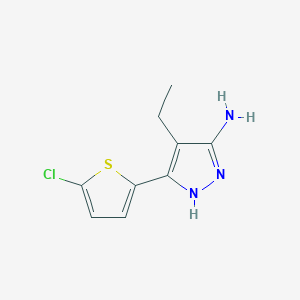

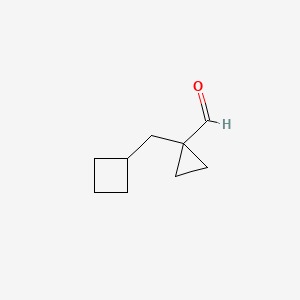
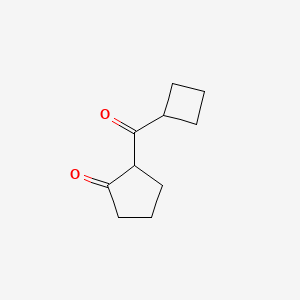
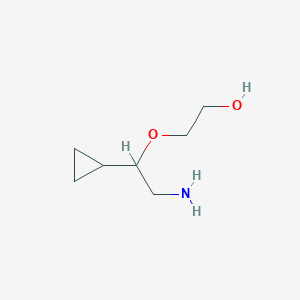
![1-Ethyl-1,8-diazaspiro[4.5]decane](/img/structure/B13302024.png)
